molecular formula C16H11Cl2NO2 B342128 5,6-Dichloro-2-(3,4-dimethylphenyl)isoindole-1,3-dione

5,6-Dichloro-2-(3,4-dimethylphenyl)isoindole-1,3-dione

Cat. No.: B342128
M. Wt: 320.2 g/mol
InChI Key: GEBGYBLAQHJTLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dichloro-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of isoindole derivatives, which are known for their diverse biological activities and potential therapeutic uses.

Properties

Molecular Formula

C16H11Cl2NO2

Molecular Weight

320.2 g/mol

IUPAC Name

5,6-dichloro-2-(3,4-dimethylphenyl)isoindole-1,3-dione

InChI

InChI=1S/C16H11Cl2NO2/c1-8-3-4-10(5-9(8)2)19-15(20)11-6-13(17)14(18)7-12(11)16(19)21/h3-7H,1-2H3

InChI Key

GEBGYBLAQHJTLM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl)C

Origin of Product

United States

Preparation Methods

The synthesis of 5,6-Dichloro-2-(3,4-dimethylphenyl)isoindole-1,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethylbenzaldehyde with phthalic anhydride in the presence of a catalyst such as sulfuric acid. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired isoindole derivative .

Chemical Reactions Analysis

5,6-Dichloro-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoindole derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro positions, using nucleophiles like amines or thiols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,6-Dichloro-2-(3,4-dimethylphenyl)isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

When compared to other isoindole derivatives, 5,6-Dichloro-2-(3,4-dimethylphenyl)isoindole-1,3-dione stands out due to its unique substitution pattern and biological activities. Similar compounds include:

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